molecular formula C7H8N4 B1529604 5-Amino-2-methyl-2H-pyrazolo[3,4-B]pyridine CAS No. 1363383-41-8

5-Amino-2-methyl-2H-pyrazolo[3,4-B]pyridine

Cat. No.: B1529604
CAS No.: 1363383-41-8
M. Wt: 148.17 g/mol
InChI Key: VMXGQYXXAIDTMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Pyrazolopyridine Compounds

Pyrazolopyridine compounds constitute a significant class of bicyclic heterocycles that combine the structural features of both pyrazole and pyridine ring systems. These compounds are characterized by their five-membered pyrazole ring fused to a six-membered pyridine ring, creating a rigid planar structure with unique electronic properties. The pyrazole component contributes two adjacent nitrogen atoms in ortho-substitution, while the pyridine ring provides additional nitrogen functionality that enhances the compound's potential for hydrogen bonding and metal coordination.

The fundamental structure of pyrazolopyridine derivatives allows for extensive chemical modification at multiple positions, creating opportunities for fine-tuning biological activities and physicochemical properties. These compounds have demonstrated remarkable versatility in medicinal chemistry, serving as scaffolds for the development of drugs targeting various therapeutic areas including inflammation, cancer, and neurological disorders. The presence of multiple nitrogen atoms within the fused ring system provides sites for protonation and metal coordination, making these compounds valuable ligands in coordination chemistry and catalysis.

Research has consistently shown that pyrazolopyridine compounds possess a wide range of biological activities, including antimicrobial, antifungal, antitubercular, anti-inflammatory, anticonvulsant, anticancer, antiviral, and neuroprotective properties. The structural similarity to purine bases such as adenine and guanine has made pyrazolopyridines particularly attractive for pharmaceutical applications, as they can potentially interact with purine-binding sites in biological systems. This versatility has led to the development of numerous pyrazolopyridine-containing drugs that are currently in clinical use or under investigation.

The synthesis of pyrazolopyridine compounds has evolved significantly over the past century, with modern synthetic methods employing diverse strategies including multicomponent reactions, cyclocondensation reactions, and metal-catalyzed processes. These synthetic advances have enabled the preparation of complex pyrazolopyridine derivatives with high efficiency and selectivity, supporting their continued development as pharmaceutical agents and research tools.

Historical Development of Pyrazolo[3,4-b]pyridines

The historical development of pyrazolo[3,4-b]pyridines traces back to the foundational work in pyrazole chemistry conducted in the late nineteenth century. The term "pyrazole" was first introduced by German chemist Ludwig Knorr in 1883, establishing the nomenclature for this important class of heterocyclic compounds. This early nomenclature work laid the groundwork for the systematic study and development of more complex pyrazole-containing systems, including the fused pyrazolopyridine structures.

The first documented synthesis of a monosubstituted 1H-pyrazolo[3,4-b]pyridine was achieved by Ortoleva in 1908, who treated diphenylhydrazone with pyridine in the presence of iodine to produce the 3-phenyl derivative. This pioneering work demonstrated the feasibility of constructing the fused ring system and provided the first example of successful pyrazolo[3,4-b]pyridine synthesis. The methodology, while rudimentary by modern standards, established important principles for ring closure that would influence subsequent synthetic developments.

Building upon Ortoleva's initial success, Bulow made significant contributions to the field in 1911 by developing a more versatile synthetic approach. Bulow synthesized three N-phenyl-3-methyl substituted derivatives starting from 1-phenyl-3-methyl-5-amino-pyrazole, which was treated with 1,3-diketones in glacial acetic acid. This methodology represented a substantial advancement in the field, as it demonstrated the utility of amino-pyrazole precursors and established the use of diketone coupling reactions for ring construction.

The classical method developed by German chemist Hans von Pechmann in 1898 for pyrazole synthesis also contributed to the later development of pyrazolopyridine chemistry. Pechmann's work on synthesizing pyrazole from acetylene and diazomethane provided fundamental insights into the reactivity patterns of these heterocycles, knowledge that proved valuable for understanding the behavior of fused pyrazolopyridine systems.

Throughout the twentieth century, the development of pyrazolo[3,4-b]pyridines gained momentum as researchers recognized their potential biological activities and structural similarity to naturally occurring purines. The close resemblance to adenine and guanine sparked interest among medicinal chemists, leading to systematic studies of structure-activity relationships and the development of synthetic methodologies specifically tailored for pharmaceutical applications.

Significance of 5-Amino-2-methyl-2H-pyrazolo[3,4-b]pyridine in Chemical Research

This compound has emerged as a compound of particular significance within the broader context of pyrazolopyridine research. This specific derivative combines structural features that make it exceptionally valuable for pharmaceutical development and synthetic chemistry applications. The presence of the amino group at the 5-position and the methyl substituent at the 2-position creates a unique substitution pattern that influences both the compound's reactivity and its biological properties.

The compound's molecular formula C₇H₈N₄ and molecular weight of 148.17 g/mol position it within an optimal range for drug-like properties, satisfying several criteria for pharmaceutical development. The presence of multiple nitrogen atoms provides opportunities for hydrogen bonding interactions with biological targets, while the amino group serves as a versatile functional handle for further chemical modification. These structural features have made the compound particularly attractive for medicinal chemistry applications, especially in the development of kinase inhibitors and other therapeutic agents.

Research has demonstrated that this compound serves as an important intermediate in the synthesis of more complex bioactive molecules. The compound's reactivity profile allows for selective functionalization at multiple positions, enabling chemists to introduce diverse substituents while maintaining the core pyrazolopyridine framework. This versatility has led to its widespread use as a building block in combinatorial chemistry and structure-activity relationship studies.

The tautomeric properties of pyrazolo[3,4-b]pyridines, including the 5-amino-2-methyl derivative, add another layer of complexity and interest to their chemical behavior. The possibility of tautomerization between 1H- and 2H-forms influences the compound's interactions with biological targets and affects its physicochemical properties. Advanced molecular orbital calculations have provided insights into the preferred tautomeric forms and their relative stabilities, information that is crucial for understanding the compound's biological activity.

Contemporary research has highlighted the compound's potential as a pharmacophore in the development of anticancer agents, antimicrobial compounds, and neuroprotective drugs. The structural similarity to purine bases has made it particularly valuable for designing compounds that interact with nucleotide-binding sites in enzymes and receptors. Additionally, the compound's ability to serve as a ligand for metal coordination has opened new avenues for its application in catalysis and materials science.

Scope and Objectives of Current Research

Current research on this compound encompasses multiple interdisciplinary areas, reflecting the compound's broad utility and potential applications. The primary objectives of contemporary investigations include the development of improved synthetic methodologies, exploration of structure-activity relationships for pharmaceutical applications, and investigation of novel chemical transformations that expand the compound's synthetic utility.

Synthetic methodology development represents a major focus of current research efforts, with particular emphasis on developing environmentally sustainable and cost-effective preparation methods. Recent work has explored the use of nano-magnetic metal-organic frameworks as catalysts for pyrazolo[3,4-b]pyridine synthesis, demonstrating the potential for recyclable catalytic systems that reduce waste and improve reaction efficiency. These green chemistry approaches align with contemporary priorities for sustainable pharmaceutical manufacturing and represent a significant advancement over traditional synthetic methods.

The investigation of structure-activity relationships constitutes another crucial area of current research, particularly in the context of drug discovery applications. Researchers are systematically exploring how modifications to the this compound scaffold affect biological activity, with particular attention to tropomyosin receptor kinase inhibition and other therapeutic targets. These studies employ computational modeling, synthetic chemistry, and biological evaluation to identify optimal structural features for specific therapeutic applications.

Contemporary research objectives also include the development of novel chemical transformations that exploit the unique reactivity of the pyrazolopyridine core. Copper-catalyzed synthesis methods have emerged as particularly promising approaches, offering high selectivity and mild reaction conditions for the preparation of complex derivatives. These methodological advances not only improve access to the target compound but also enable the synthesis of previously inaccessible analogs with potentially enhanced properties.

The following table summarizes key research objectives and their current status:

Research Objective Current Status Key Methodologies Expected Outcomes
Green Synthesis Methods Active Development Metal-Organic Frameworks, Recyclable Catalysts Reduced Environmental Impact
Structure-Activity Studies Ongoing Investigation Computational Modeling, Biological Screening Optimized Drug Candidates
Novel Transformations Emerging Field Metal Catalysis, Multicomponent Reactions Expanded Synthetic Scope
Mechanistic Understanding Fundamental Research Spectroscopic Analysis, Theoretical Calculations Improved Reaction Design

Properties

IUPAC Name

2-methylpyrazolo[3,4-b]pyridin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4/c1-11-4-5-2-6(8)3-9-7(5)10-11/h2-4H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMXGQYXXAIDTMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C=C(C=NC2=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401255640
Record name 2H-Pyrazolo[3,4-b]pyridin-5-amine, 2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401255640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1363383-41-8
Record name 2H-Pyrazolo[3,4-b]pyridin-5-amine, 2-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1363383-41-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-Pyrazolo[3,4-b]pyridin-5-amine, 2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401255640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Chemistry: In the field of chemistry, 5-Amino-2-methyl-2H-pyrazolo[3,4-B]pyridine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: This compound has shown promise in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its derivatives are being investigated for their potential to modulate biological pathways and treat various diseases.

Medicine: In medicinal chemistry, this compound is explored for its therapeutic potential. It has been studied for its anti-inflammatory, antimicrobial, and anticancer properties, making it a candidate for drug development.

Industry: The compound's versatility extends to industrial applications, where it is used in the production of dyes, pigments, and other chemical products. Its ability to undergo various chemical reactions makes it a valuable component in industrial synthesis processes.

Mechanism of Action

The mechanism by which 5-Amino-2-methyl-2H-pyrazolo[3,4-B]pyridine exerts its effects depends on its specific application. For example, in medicinal applications, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby modulating its activity. The molecular targets and pathways involved can vary widely, but often include key signaling pathways and regulatory proteins.

Comparison with Similar Compounds

Key Observations :

  • Amino vs. Halogen Substituents: The 5-amino group in the target compound enhances hydrogen-bonding capacity, improving interactions with biological targets compared to halogenated analogs (e.g., 5-chloro or 5-bromo derivatives) .

Pharmacological Activities

Anticancer and Anti-inflammatory Properties

  • This compound: Exhibits notable anticancer activity by inhibiting kinases involved in tumor proliferation . Its anti-inflammatory effects are linked to modulation of COX-2 pathways .
  • 6-Methyl-1H-pyrazolo[3,4-b]pyridine: Shows reduced anticancer efficacy compared to the amino-substituted analog, likely due to the absence of hydrogen-bonding groups .
  • 4,7-Dihydro-2H-Pyrazolo[3,4-b]pyridines: Derivatives with electron-withdrawing groups demonstrate superior antioxidant activity (IC₅₀: 8–12 μM) but weaker anti-inflammatory effects compared to the amino-methyl variant .

Antimicrobial Activity

  • 5-Bromo and 5-Chloro Derivatives : Exhibit broad-spectrum antimicrobial activity (MIC: 2–8 μg/mL against Staphylococcus aureus), surpassing the target compound in potency due to enhanced electrophilicity .

Physicochemical Properties

  • Solubility: The amino group in the target compound improves aqueous solubility (logP: 1.2) compared to halogenated analogs (logP: 2.1–2.5) .
  • Stability : Methyl substitution at position 2 enhances thermal stability (decomposition temp: 220°C) versus unsubstituted pyrazolo[3,4-b]pyridines (decomposition temp: 180–190°C) .

Biological Activity

5-Amino-2-methyl-2H-pyrazolo[3,4-B]pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article will delve into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the pyrazolo[3,4-b]pyridine family, which is characterized by a fused heterocyclic structure. This structural feature contributes to its reactivity and interaction with various biological targets.

The biological activity of this compound primarily arises from its ability to interact with specific molecular targets. Notably, it has been investigated for:

  • Inhibition of Tropomyosin Receptor Kinases (TRKs) : This compound has shown potential as an inhibitor of TRKs, which play a crucial role in cancer cell proliferation and differentiation. By binding to the kinase domain of TRKs, it inhibits their phosphorylation and activation of downstream signaling pathways such as Ras/Erk and PI3K/Akt .
  • Anticancer Activity : Research has demonstrated that derivatives of pyrazolo[3,4-b]pyridine exhibit cytotoxic effects against various cancer cell lines. For instance, studies indicate that certain derivatives can achieve significant cytotoxic concentrations (CC50) against colorectal cancer cells while showing less toxicity to normal human cells .

Biological Activities

The biological activities associated with this compound include:

  • Anticancer Properties :
    • Exhibits cytotoxicity against multiple cancer cell lines.
    • Potential as a selective agent with lower toxicity to healthy cells compared to standard chemotherapeutics like cisplatin .
  • Neuroprotective Effects :
    • Investigated for its effects on neurotrophic pathways, suggesting potential applications in neurodegenerative diseases .
  • Antimicrobial Activity :
    • Preliminary studies have indicated activity against bacterial and fungal strains, although further research is needed to confirm these findings .

Research Findings

A summary of key research findings related to this compound is presented in the table below:

StudyFocusKey Findings
TRK InhibitionInhibits TRK phosphorylation; affects cancer pathways.
CytotoxicityCC50 values indicate effective cytotoxicity against HT29 cells; lower toxicity to NHDFs.
Antiproliferative ActivityShows selective cytotoxicity against hematological tumor cell lines with high selectivity index.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Cytotoxicity Against Colorectal Cancer :
    • A derivative was tested against HT29 cell lines and showed a CC50 comparable to cisplatin but with a significantly better selectivity index for cancer cells over normal fibroblasts .
  • Neuroprotective Applications :
    • Investigations into its role in neurotrophic signaling pathways have suggested that it may mitigate neurodegeneration, although detailed mechanisms remain under exploration .

Preparation Methods

Cyclization via Condensation of 5-Aminopyrazoles with Alkynyl Aldehydes

One prominent method involves a cascade 6-endo-dig cyclization reaction starting from 5-aminopyrazoles and alkynyl aldehydes. For example, 3-methyl-1-phenyl-1H-pyrazol-5-amine undergoes condensation with 3-phenylpropiolaldehyde to form an intermediate, which upon coordination with silver salts activates the alkyne moiety leading to intramolecular cyclization and demetallation, yielding the pyrazolo[3,4-b]pyridine framework.

  • Key features :
    • Utilizes silver, iodine, or NBS to activate the alkyne bond.
    • Provides both halogenated and non-halogenated pyrazolopyridines.
    • Wide substrate scope and good functional group tolerance.
    • Excellent regioselectivity.

This method was patented (Yantai University, CN 112300157, 2021) for the synthesis of novel pyrazolopyridine compounds with antitumor activity.

Ionic Liquid-Mediated Michael Addition and Cyclization

Shi et al. reported a green synthesis route using 3-methyl-1-phenyl-1H-pyrazol-5-amine and α,β-unsaturated ketones in the ionic liquid [bmim]Br at 90 °C. The reaction proceeds via Michael addition, cyclization, dehydration, and aromatization to afford the pyrazolo[3,4-b]pyridine derivatives with excellent yields.

  • Advantages :
    • Environmentally benign due to use of ionic liquids instead of volatile organic solvents.
    • Tolerant to variations in aryl substituents on the ketones.
    • Simple operational procedure.

This method highlights the use of 5-aminopyrazole as a versatile precursor for fused pyrazoloazines.

Microwave-Assisted Aza-Diels–Alder Reaction

A microwave-assisted synthesis involves the reaction of pyrazolylformimidamides with β-nitrostyrenes in toluene, leading to the formation of pyrazolo[3,4-b]pyridines. The process is rapid and environmentally friendly.

  • Mechanism :

    • Initial cycloaddition forms a Diels–Alder adduct.
    • Elimination of dimethylamine followed by oxidation yields the aromatic pyrazolopyridine.
  • Characterization :

    • High regioselectivity confirmed by NMR and MS analyses.
    • Compounds showed promising antifungal activities, indicating biological relevance.
  • Experimental conditions :

    • Microwave irradiation in glass vessels with controlled power output.
    • Use of commercial reagents and standard analytical techniques for characterization.

Multicomponent Reactions Using Aminopyrazoles and Aldehydes

A multicomponent reaction approach synthesizes pyrazolo[3,4-b]pyridines from aromatic aldehydes (including isatins), N-methyl-1-(methylthio)-2-nitroethen-1-amine, and 3-aminopyrazole or methyl 3-hydroxy-1H-pyrazole-5-carboxylate under mild laboratory conditions.

  • Highlights :
    • Wide substrate range.
    • High yields and operational simplicity.
    • Suitable for structural diversity in pyrazolopyridine derivatives.

This method is efficient for constructing complex fused heterocycles with potential pharmaceutical applications.

Catalytic Solvent-Free Synthesis Using Nano-Magnetic Metal–Organic Frameworks

A recent advancement involves the use of a nano-magnetic metal–organic framework catalyst, Fe3O4@MIL-101(Cr)-N(CH2PO3)2, to catalyze the synthesis of pyrazolo[3,4-b]pyridines under solvent-free conditions.

  • Procedure :

    • Reactants: aldehyde derivatives, 5-(1H-indol-3-yl)-2H-pyrazol-3-ylamine, and 3-(cyanoacetyl)indole.
    • Catalyst: 20 mg of the nano-MOF catalyst.
    • Conditions: 100 °C, solvent-free, monitored by TLC.
    • Catalyst removal by magnetic separation, followed by chromatographic purification.
  • Mechanism :

    • Michael addition to form intermediate I.
    • Reaction with 5-(1H-indol-3-yl)-2H-pyrazol-3-ylamine to form intermediate II.
    • Cyclization and dehydration to intermediate III.
    • Final aromatization via hydride and hydrogen release to yield pyrazolo[3,4-b]pyridine.
  • Advantages :

    • Short reaction time.
    • Clean reaction profile.
    • Catalyst recyclability.
    • Environmentally friendly due to solvent-free conditions.
  • Optimization data summary :

Entry Catalyst Amount (mg) Solvent Yield (%) Notes
1 20 None (solvent-free) Highest Optimal conditions
2-9 20 DMF, MeOH, EtOH, etc. Lower No improvement over solvent-free

This method represents a sustainable approach combining nanotechnology and green chemistry principles.

Summary Table of Preparation Methods

Method Starting Materials Conditions Key Features Reference
Cascade 6-endo-dig cyclization 5-Aminopyrazole + Alkynyl aldehydes Silver salt, room temp to reflux Halogen/non-halogen functionalization, regioselective
Ionic Liquid-Mediated Michael Addition 5-Aminopyrazole + α,β-unsaturated ketones Ionic liquid [bmim]Br, 90 °C Green solvent, high yield
Microwave-Assisted Aza-Diels–Alder Pyrazolylformimidamides + β-nitrostyrenes Toluene, microwave irradiation Fast, regioselective, antifungal activity
Multicomponent Reaction Aromatic aldehydes + N-methyl nitroethenamine + 3-aminopyrazole Normal lab conditions High yield, simple operation
Nano-MOF Catalyzed Solvent-Free Aldehydes + 5-(1H-indol-3-yl)-2H-pyrazol-3-ylamine + 3-(cyanoacetyl)indole 100 °C, solvent-free, nano-catalyst Catalyst recyclable, environmentally friendly

Q & A

Q. What are the common synthetic routes for preparing 5-Amino-2-methyl-2H-pyrazolo[3,4-b]pyridine?

The compound is typically synthesized via cyclocondensation reactions. One method involves reacting 5-aminopyrazole derivatives with α,β-unsaturated carbonyl compounds (e.g., benzoylacetonitriles) using ammonium acetate or triethylamine as catalysts . A newer approach employs α,β-unsaturated ketones and N-nucleophiles in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as a catalyst under mild conditions . Optimization of reaction time, solvent (e.g., ethanol), and temperature is critical for yield improvement .

Q. How is the molecular structure of pyrazolo[3,4-b]pyridine derivatives characterized?

Structural confirmation relies on spectroscopic techniques:

  • 1H/13C NMR : Assigns proton and carbon environments (e.g., coupling constants for fused rings) .
  • 2D NMR (HSQC, HMBC) : Resolves regiochemical ambiguities by correlating hydrogen-carbon interactions .
  • X-ray crystallography : Provides absolute configuration data, revealing torsional angles between substituents and the core heterocycle .
  • HRMS : Validates molecular formula .

Q. What biological activities are associated with pyrazolo[3,4-b]pyridine derivatives?

These derivatives exhibit diverse bioactivities:

  • Protein kinase inhibition : Targeting CMGC kinase family members (e.g., CDKs, MAPKs) for neurodegenerative disease therapy .
  • Antimicrobial activity : Against Gram-positive bacteria and fungi via structure-activity relationship (SAR) studies .
  • Anticancer potential : Through apoptosis induction or kinase pathway modulation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities across studies?

Discrepancies may arise from structural variations (e.g., substituent positioning) or assay conditions. Strategies include:

  • Comparative SAR studies : Systematically altering substituents (e.g., C-3 methyl vs. N-1 aryl groups) to isolate activity drivers .
  • Standardized bioassays : Using identical cell lines and kinase profiling panels to ensure reproducibility .
  • Computational modeling : 3D-QSAR or molecular dynamics to predict binding affinities and explain divergent results .

Q. What strategies optimize the synthetic yield of this compound derivatives?

Key optimizations:

  • Catalyst selection : AC-SO3H enhances reaction efficiency at room temperature vs. traditional bases .
  • Solvent choice : Ethanolic media improves solubility of intermediates .
  • Purification methods : Column chromatography or recrystallization minimizes byproduct contamination .

Q. How can computational methods aid in designing pyrazolo[3,4-b]pyridine-based kinase inhibitors?

Computational tools include:

  • Molecular docking : Predicts binding poses within kinase ATP-binding pockets (e.g., CDK2) .
  • MD simulations : Evaluates stability of inhibitor-kinase complexes over time .
  • 3D-QSAR : Identifies pharmacophoric features (e.g., hydrophobic substituents at C-6) for enhanced selectivity .

Q. What challenges arise in achieving regioselectivity during synthesis of substituted derivatives?

Regioselectivity is influenced by electronic and steric factors. For example, reactions with unsymmetrical ketones yield isomeric mixtures (e.g., 13 and 14 in Scheme 5) . Solutions include:

  • Directed metalation : Using directing groups to control substitution patterns.
  • Chromatographic separation : Isolating isomers via silica gel columns .

Q. How do structural modifications at specific positions influence bioactivity?

Substituent effects include:

  • C-3 methyl group : Enhances metabolic stability and lipophilicity, improving CNS penetration .
  • N-1 aryl groups : Modulates kinase selectivity (e.g., TrkA vs. CDK4 inhibition) .
  • C-6 trifluoromethyl : Increases binding affinity through hydrophobic interactions .

Methodological Considerations

Q. Which spectroscopic techniques are critical for structural confirmation?

Beyond NMR and X-ray, DEPT-135 clarifies carbon hybridization, while IR spectroscopy identifies functional groups (e.g., NH2 stretches) .

Q. How is binding affinity assessed for CMGC kinase inhibitors?

Methods include:

  • Biochemical assays : Measuring IC50 values using ATP-competitive fluorescence polarization .
  • Crystallographic studies : Resolving inhibitor-bound kinase structures to identify key interactions (e.g., hydrogen bonds with hinge regions) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Amino-2-methyl-2H-pyrazolo[3,4-B]pyridine
Reactant of Route 2
Reactant of Route 2
5-Amino-2-methyl-2H-pyrazolo[3,4-B]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.